3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid
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Overview
Description
3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid is a synthetic organic compound characterized by the presence of a piperidine ring, a fluoroaniline moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluoroaniline Group: The fluoroaniline moiety is introduced via a nucleophilic substitution reaction, where 4-fluoroaniline reacts with a suitable carbonyl-containing intermediate.
Coupling with Propanoic Acid: The final step involves coupling the piperidine-fluoroaniline intermediate with propanoic acid using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluoroaniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in drug discovery.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce drugs with specific therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s ability to bind to these targets and modulate their activity is key to its biological and medicinal properties.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(4-Chloroanilino)carbonyl]-3-piperidyl}propanoic acid
- 3-{1-[(4-Bromoanilino)carbonyl]-3-piperidyl}propanoic acid
- 3-{1-[(4-Methoxyanilino)carbonyl]-3-piperidyl}propanoic acid
Uniqueness
Compared to its analogs, 3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)carbamoyl]piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-6-13(7-5-12)17-15(21)18-9-1-2-11(10-18)3-8-14(19)20/h4-7,11H,1-3,8-10H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIPFKZEWNGRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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